molecular formula C16H15F2N3O3 B2993642 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1251544-56-5

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2993642
CAS No.: 1251544-56-5
M. Wt: 335.311
InChI Key: NLBKVYRFXOAUJZ-UHFFFAOYSA-N
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Description

2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a 3,4-difluorophenyl-substituted imidazolidinone core and a furan-2-ylmethyl side chain. The 3,4-difluorophenyl group is a common motif in bioactive molecules due to its metabolic stability and enhanced binding affinity to target proteins, while the furan moiety may contribute to solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3/c17-13-4-3-11(8-14(13)18)21-6-5-20(16(21)23)10-15(22)19-9-12-2-1-7-24-12/h1-4,7-8H,5-6,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBKVYRFXOAUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound notable for its potential biological activities. This compound belongs to the imidazolidinone class and has garnered interest in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H15F2N3O3
  • Molecular Weight : 355.36 g/mol
  • CAS Number : 1251557-56-8

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazolidinone ring and subsequent substitutions to introduce the difluorophenyl and furan groups. Key steps include:

  • Imidazolidinone Formation : Reaction of an amine with a carbonyl compound.
  • Introduction of Difluorophenyl Group : Utilization of halogenation followed by substitution.
  • Furan Attachment : Reaction of a thiol with an epoxide or halide.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of imidazolidinones can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli15200
Compound BS. aureus18150
Compound CB. cereus12250

Anticancer Potential

The anticancer activity of this compound has been evaluated against various cancer cell lines, showing promising results. For instance, studies have indicated that modifications in the substituents on the phenyl ring can enhance anticancer efficacy.

Case Study: HepG2 Cell Line

In a comparative study involving HepG2 cells:

  • Compound D showed a cell viability reduction to 33%, indicating potent anticancer activity.
  • The structure–activity relationship (SAR) highlighted that electron-donor substituents significantly enhance anticancer properties.

The biological activity is largely attributed to the imidazolidinone core, which can interact with various biological targets such as enzymes and receptors. The presence of difluorophenyl and furan groups may enhance binding affinity and selectivity towards these targets.

Research Findings

Recent studies have elucidated the mechanisms through which this compound exerts its biological effects:

  • Antimicrobial Mechanism : The lipophilicity of the aromatic moiety may contribute to its ability to penetrate microbial membranes.
  • Anticancer Mechanism : Inhibition of cell proliferation pathways has been observed, potentially through apoptosis induction in cancer cells.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Features a dichlorophenyl group and a thiazole ring instead of difluorophenyl and furan.
  • The thiazole ring introduces hydrogen-bonding capabilities via its nitrogen and sulfur atoms, which may alter target interactions .
  • Crystallography: The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, creating a distinct conformational profile compared to the target compound’s imidazolidinone-furan system .

N-(3,4-Difluorophenyl)-2,2-diphenylacetamide

  • Structure: Retains the 3,4-difluorophenyl group but replaces the imidazolidinone core with a diphenylacetamide scaffold.
  • Crystallography: The acetamide group forms dihedral angles of 88.26° and 78.30° with the two phenyl rings, contrasting with the planar imidazolidinone ring in the target compound. This structural rigidity may reduce conformational flexibility and impact binding kinetics .

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide

  • Structure: Shares the imidazolidinone-difluorophenyl core but substitutes the furan-2-ylmethyl group with a 3-methoxyphenethyl chain.

Pharmacological Potential

  • Cytotoxicity Screening : While direct data for the target compound are unavailable, structurally related compounds (e.g., piperidinyl-tetrahydropyrimidine derivatives in ) show activity in microculture tetrazolium (MTT) assays, suggesting possible anticancer applications .
  • Antimicrobial Activity : Thiazole- and dichlorophenyl-containing analogues () exhibit pesticidal and antifungal properties, implying that the target compound’s difluorophenyl-furan system could be optimized for similar uses .

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